Lonodelestat
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of POL-6014 involves peptide synthesis techniques, where amino acids are sequentially added to form the desired peptide chain. The process typically includes the following steps:
Solid-Phase Peptide Synthesis (SPPS): This method involves anchoring the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids.
Deprotection and Cleavage: After the peptide chain is assembled, the protecting groups are removed, and the peptide is cleaved from the resin.
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
For large-scale production, the synthesis of POL-6014 can be optimized by using automated peptide synthesizers and advanced purification methods to ensure high yield and purity. The industrial process also involves stringent quality control measures to maintain consistency and efficacy.
Chemical Reactions Analysis
Types of Reactions
POL-6014 primarily undergoes peptide bond formation during its synthesis. It is designed to be stable and selective, minimizing unwanted side reactions. it can participate in:
Hydrolysis: Under acidic or basic conditions, the peptide bonds can be hydrolyzed.
Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) and OxymaPure are commonly used for peptide bond formation.
Protecting Groups: Fmoc (9-fluorenylmethoxycarbonyl) is used to protect the amino groups during synthesis.
Cleavage Reagents: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove protecting groups.
Major Products Formed
The primary product is the desired peptide, POL-6014. By-products may include truncated peptides and peptides with incomplete deprotection, which are removed during purification.
Scientific Research Applications
POL-6014 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and inhibitor design.
Biology: Investigated for its role in modulating neutrophil elastase activity, which is crucial in inflammatory responses.
Medicine: Explored as a therapeutic agent for cystic fibrosis, chronic obstructive pulmonary disease (COPD), and other inflammatory lung conditions
Industry: Potential use in developing new drugs targeting neutrophil elastase-related diseases.
Mechanism of Action
POL-6014 exerts its effects by selectively inhibiting human neutrophil elastase, an enzyme involved in the degradation of elastin and other extracellular matrix proteins. By inhibiting this enzyme, POL-6014 reduces inflammation and tissue damage in the lungs. The molecular target is the active site of neutrophil elastase, where POL-6014 binds competitively and reversibly .
Comparison with Similar Compounds
Similar Compounds
Sivelestat: Another neutrophil elastase inhibitor used in the treatment of acute lung injury.
AZD9668: A selective neutrophil elastase inhibitor investigated for COPD.
Uniqueness of POL-6014
POL-6014 stands out due to its high selectivity and potency, as well as its oral bioavailability. Unlike some other inhibitors, POL-6014 has shown promising results in reducing lung inflammation and improving lung function in preclinical and clinical studies .
Properties
IUPAC Name |
3-[(3R,9S,12S,15S,18S,24S,30S,33S,36S,39S,42S,45S,48S)-12-(4-aminobutyl)-15-(3-amino-3-oxopropyl)-30-[(2S)-butan-2-yl]-39-[(1R)-1-hydroxyethyl]-33-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-36-methyl-45-octyl-2,8,11,14,17,23,29,32,35,38,41,44,47-tridecaoxo-1,7,10,13,16,22,28,31,34,37,40,43,46-tridecazapentacyclo[46.3.0.03,7.018,22.024,28]henpentacontan-42-yl]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H111N15O19/c1-6-8-9-10-11-12-19-46-60(94)76-48(30-32-56(91)92)63(97)82-58(42(5)88)67(101)74-41(4)59(93)80-50(39-87)64(98)81-57(40(3)7-2)71(105)86-37-18-24-54(86)70(104)84-35-16-22-52(84)66(100)78-47(29-31-55(73)90)62(96)75-45(20-13-14-33-72)61(95)79-49(38-43-25-27-44(89)28-26-43)68(102)85-36-17-23-53(85)69(103)83-34-15-21-51(83)65(99)77-46/h25-28,40-42,45-54,57-58,87-89H,6-24,29-39,72H2,1-5H3,(H2,73,90)(H,74,101)(H,75,96)(H,76,94)(H,77,99)(H,78,100)(H,79,95)(H,80,93)(H,81,98)(H,82,97)(H,91,92)/t40-,41-,42+,45-,46-,47-,48-,49-,50-,51-,52-,53+,54-,57-,58-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWYNUHGKFJVIB-QGFXQWJDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N1)CC6=CC=C(C=C6)O)CCCCN)CCC(=O)N)C(C)CC)CO)C)C(C)O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@@H]4C(=O)N5CCC[C@H]5C(=O)N1)CC6=CC=C(C=C6)O)CCCCN)CCC(=O)N)[C@@H](C)CC)CO)C)[C@@H](C)O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H111N15O19 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1478.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906547-89-5 | |
Record name | Lonodelestat | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906547895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LONODELESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SD2VOV3MF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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